molecular formula C18H15NO6 B557819 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid CAS No. 296261-32-0

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid

Cat. No.: B557819
CAS No.: 296261-32-0
M. Wt: 341.3 g/mol
InChI Key: JEHDYXCNIBCDDG-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is a compound with the molecular formula C18H15NO6. It is known for its role in organic synthesis, particularly in the preparation of amino acid derivatives. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of Malonic Acid Derivative: The protected amino compound is then reacted with diethyl malonate in the presence of a base like sodium ethoxide to form the malonic acid derivative.

    Hydrolysis: The ester groups in the malonic acid derivative are hydrolyzed to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the protection, formation, and hydrolysis steps.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

    Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Peptide Bond Formation: Coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.

Major Products Formed

    Fmoc-Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.

    Peptides: Condensation reactions with other amino acids lead to the formation of peptides.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)malonic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

    Drug Development: The compound is used in the development of peptide-based drugs.

    Bioconjugation: It is employed in the conjugation of peptides to other molecules for various biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid: This compound also features the Fmoc protecting group but has a different backbone structure.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Another Fmoc-protected amino acid derivative with a different side chain.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c20-16(21)15(17(22)23)19-18(24)25-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2,(H,19,24)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHDYXCNIBCDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591543
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296261-32-0
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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